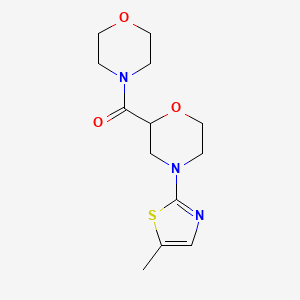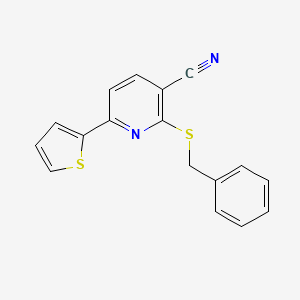![molecular formula C16H20N4O3S B15122337 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B15122337.png)
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound featuring an imidazole ring, an azetidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia.
Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions involving appropriate precursors.
Coupling Reactions: The imidazole and azetidine rings are coupled using reagents such as N,N-dimethylbenzene-1-sulfonamide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar solvents like methanol, ethanol.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of secondary amines from the sulfonamide group.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide is unique due to its combination of an imidazole ring, an azetidine ring, and a sulfonamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20N4O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N4O3S/c1-18(2)24(22,23)15-5-3-14(4-6-15)16(21)20-10-13(11-20)9-19-8-7-17-12-19/h3-8,12-13H,9-11H2,1-2H3 |
InChI Key |
FPQDDTYPCHZWID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B15122256.png)

![2-(Methylsulfanyl)-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B15122261.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B15122271.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B15122272.png)
![6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B15122282.png)
![2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}morpholine](/img/structure/B15122290.png)
![2-(Propan-2-yl)-4-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15122296.png)
![1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15122301.png)
![6-cyclopropyl-5-fluoro-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine](/img/structure/B15122302.png)
![4-[2-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15122308.png)
![4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline](/img/structure/B15122309.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15122316.png)
